molecular formula C7H12O3 B8626414 Methyl 2-(3-methyloxetan-3-YL)acetate

Methyl 2-(3-methyloxetan-3-YL)acetate

Cat. No.: B8626414
M. Wt: 144.17 g/mol
InChI Key: GYZCFDYLKZPJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-methyloxetan-3-yl)acetate is a chemical compound featuring an oxetane ring, a motif increasingly valued in medicinal chemistry and materials science for its ability to influence the physicochemical properties of molecules. This ester serves as a versatile synthetic intermediate (Building Block). The oxetane ring, a four-membered cyclic ether, is known to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability when used as a surrogate for more common functional groups like carbonyls or gem-dimethyl groups. The 3-methyl substitution on the oxetane ring and the acetoxy side chain provide distinct sites for further chemical modification, making it a valuable scaffold for constructing more complex target molecules. While specific biological data for this exact compound is not widely reported, analogs and derivatives containing the 3-methyloxetane moiety have been investigated for various applications. These include their use as key intermediates in the synthesis of potential pharmaceutical agents, such as enzyme inhibitors, and as components in the development of novel fragrance compositions, where they can contribute unique scent profiles and stability. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to introduce the favorable properties of the oxetane ring into new chemical entities. The product is intended for research purposes as a building block in organic synthesis and chemical biology. Handling should be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-(3-methyloxetan-3-yl)acetate

InChI

InChI=1S/C7H12O3/c1-7(4-10-5-7)3-6(8)9-2/h3-5H2,1-2H3

InChI Key

GYZCFDYLKZPJQA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Oxetane vs. Oxolane Rings : The smaller oxetane ring (4-membered) in the target compound exhibits greater ring strain compared to oxolane (5-membered, as in ). This strain enhances reactivity in nucleophilic substitutions or ring-opening reactions .
  • Substituent Effects: Hydroxyl groups () increase hydrophilicity and hydrogen-bonding capacity, whereas methyl groups (target compound) improve steric shielding and metabolic stability. Amino substitutions () introduce basicity, enabling pH-dependent solubility and coordination with metal catalysts.
  • Ester Variations : Ethyl esters () are more lipophilic than methyl esters, influencing membrane permeability in drug design.

Reactivity and Stability

  • Acid/Base Sensitivity : The oxetane ring in the target compound resists hydrolysis under mild acidic conditions compared to larger ethers (e.g., oxolane), though strong acids may induce ring-opening .
  • Thermal Stability : Oxetane-containing esters generally exhibit higher thermal stability than linear ethers due to reduced conformational flexibility.

Q & A

Q. What experimental controls mitigate side reactions during functionalization of the oxetane ring?

  • Methodology : Use radical inhibitors (e.g., BHT) in photochemical reactions to suppress polymerization. For acid-catalyzed reactions, buffer systems (e.g., phosphate) maintain optimal pH. Monitoring reaction progress via TLC or inline analytics (ReactIR) allows timely termination to minimize byproducts .

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